Cas no 1375959-16-2 (3-Boc-4-ethyl-1,2,3-oxathiazolidine 2,2-dioxide)

3-Boc-4-ethyl-1,2,3-oxathiazolidine 2,2-dioxide 化学的及び物理的性質
名前と識別子
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- 3-Boc-4-ethyl-1,2,3-oxathiazolidine 2,2-dioxide
- 1,2,3-Oxathiazolidine-3-carboxylic acid, 4-ethyl-, 1,1-dimethylethyl ester, 2,2-dioxide
- tert-Butyl 4-ethyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide
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- インチ: 1S/C9H17NO5S/c1-5-7-6-14-16(12,13)10(7)8(11)15-9(2,3)4/h7H,5-6H2,1-4H3
- InChIKey: RGMWNSRIFDGQIH-UHFFFAOYSA-N
- ほほえんだ: O1CC(CC)N(C(OC(C)(C)C)=O)S1(=O)=O
3-Boc-4-ethyl-1,2,3-oxathiazolidine 2,2-dioxide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P01JMMB-1g |
3-Boc-4-ethyl-1,2,3-oxathiazolidine 2,2-dioxide |
1375959-16-2 | 97% | 1g |
$235.00 | 2023-12-22 | |
Aaron | AR01JMUN-5g |
3-Boc-4-ethyl-1,2,3-oxathiazolidine 2,2-dioxide |
1375959-16-2 | 97% | 5g |
$786.00 | 2025-02-11 | |
Aaron | AR01JMUN-1g |
3-Boc-4-ethyl-1,2,3-oxathiazolidine 2,2-dioxide |
1375959-16-2 | 97% | 1g |
$266.00 | 2025-02-11 | |
1PlusChem | 1P01JMMB-5g |
3-Boc-4-ethyl-1,2,3-oxathiazolidine 2,2-dioxide |
1375959-16-2 | 97% | 5g |
$683.00 | 2023-12-22 | |
Aaron | AR01JMUN-500mg |
3-Boc-4-ethyl-1,2,3-oxathiazolidine 2,2-dioxide |
1375959-16-2 | 97% | 500mg |
$180.00 | 2025-02-11 | |
1PlusChem | 1P01JMMB-500mg |
3-Boc-4-ethyl-1,2,3-oxathiazolidine 2,2-dioxide |
1375959-16-2 | 97% | 500mg |
$163.00 | 2023-12-22 |
3-Boc-4-ethyl-1,2,3-oxathiazolidine 2,2-dioxide 関連文献
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
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6. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
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Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
3-Boc-4-ethyl-1,2,3-oxathiazolidine 2,2-dioxideに関する追加情報
Comprehensive Overview of 3-Boc-4-ethyl-1,2,3-oxathiazolidine 2,2-dioxide (CAS No. 1375959-16-2): Properties, Applications, and Industry Relevance
The chemical compound 3-Boc-4-ethyl-1,2,3-oxathiazolidine 2,2-dioxide (CAS No. 1375959-16-2) is a specialized heterocyclic molecule garnering significant attention in pharmaceutical and organic synthesis research. Characterized by its unique oxathiazolidine dioxide core and Boc-protected amine functionality, this compound serves as a versatile intermediate in the development of bioactive molecules. Its structural features, including the ethyl substituent and sulfone moiety, contribute to its reactivity and utility in modern synthetic methodologies.
In recent years, the demand for high-purity synthetic intermediates like 3-Boc-4-ethyl-1,2,3-oxathiazolidine 2,2-dioxide has surged, driven by advancements in peptide therapeutics and small-molecule drug discovery. Researchers frequently search for "Boc-protecting group stability" or "sulfone derivatives in medicinal chemistry," reflecting the compound's relevance in optimizing drug candidates. The CAS No. 1375959-16-2 is particularly noted for its role in stereoselective synthesis, addressing challenges in chiral auxiliary applications.
From a synthetic perspective, the oxathiazolidine dioxide scaffold offers exceptional control over regioselectivity and functional group compatibility. This aligns with industry trends emphasizing "green chemistry alternatives" and "atom-economical processes." The compound's thermal stability and solubility profile make it suitable for diverse reaction conditions, including microwave-assisted synthesis—a technique increasingly explored in peer-reviewed studies.
Analytical data for 3-Boc-4-ethyl-1,2,3-oxathiazolidine 2,2-dioxide typically includes high-resolution NMR spectroscopy (¹H/¹³C) and LC-MS characterization, ensuring batch-to-batch reproducibility. Quality control protocols often reference "HPLC purity standards" and "residual solvent limits," critical for pharmaceutical-grade applications. The compound's crystalline form and melting point characteristics further enhance its handling in industrial-scale production.
Emerging applications of CAS No. 1375959-16-2 extend to bioconjugation strategies and prodrug design, where its sulfone group participates in selective bond cleavage. This resonates with current searches for "targeted drug delivery systems" and "enzyme-responsive linkers." The Boc group additionally enables sequential deprotection in multi-step syntheses, a feature highlighted in recent patents for kinase inhibitors.
Environmental and regulatory considerations for 3-Boc-4-ethyl-1,2,3-oxathiazolidine 2,2-dioxide emphasize REACH compliance and waste minimization protocols. Industry best practices recommend "catalytic recycling" of auxiliary groups, aligning with the compound's role in sustainable chemistry. Storage guidelines typically specify anhydrous conditions to preserve the integrity of the oxathiazolidine ring system.
In summary, 3-Boc-4-ethyl-1,2,3-oxathiazolidine 2,2-dioxide (CAS No. 1375959-16-2) represents a critical building block at the intersection of methodology development and applied pharmaceutical research. Its structural versatility continues to inspire innovations across asymmetric catalysis, materials science, and biocompatible polymers, solidifying its position in contemporary chemical innovation.
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